(3-Bromophenyl)(3-methoxyphenyl)methanol
Overview
Description
(3-Bromophenyl)(3-methoxyphenyl)methanol: is an organic compound characterized by the presence of a bromine atom and a methoxy group on its benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Grignard reaction, where a Grignard reagent (such as 3-bromophenylmagnesium bromide) reacts with 3-methoxybenzaldehyde. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality (3-Bromophenyl)(3-methoxyphenyl)methanol.
Chemical Reactions Analysis
(3-Bromophenyl)(3-methoxyphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form (3-bromophenyl)(3-methoxyphenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to (3-bromophenyl)(3-methoxyphenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat
Reduction: LiAlH₄, ether solvent, low temperature
Substitution: NaOH, KI, aqueous solution
Major Products Formed:
Oxidation: (3-bromophenyl)(3-methoxyphenyl)carboxylic acid
Reduction: (3-bromophenyl)(3-methoxyphenyl)methane
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3-Bromophenyl)(3-methoxyphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of bromine and methoxy groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Bromophenyl)(3-methoxyphenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(3-Chlorophenyl)(3-methoxyphenyl)methanol
(3-Fluorophenyl)(3-methoxyphenyl)methanol
(3-Iodophenyl)(3-methoxyphenyl)methanol
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Properties
IUPAC Name |
(3-bromophenyl)-(3-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBNHMSXYXOQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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